N-(oxan-3-il)furan-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

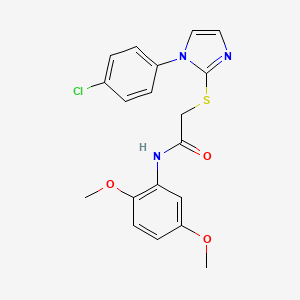

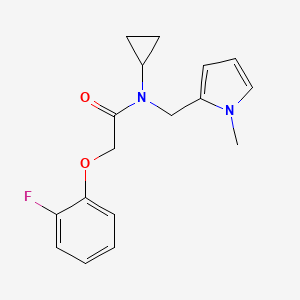

“N-(oxan-3-yl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds . Another study reported the synthesis of N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide using furfurylamine and 2,5-furandicarboxylic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various techniques. For example, a thiazole-based heterocyclic amide, namely, N-(thiazol-2-yl)furan-2-carboxamide, was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling .Aplicaciones Científicas De Investigación

- Investigación Reciente: Los investigadores han sintetizado análogos de nitrofurantoína que contienen andamios de furano, demostrando la inhibición de los hongos tipo levadura Candida albicans .

Propiedades Antifúngicas

Más allá de los efectos antibacterianos, los derivados del furano también exhiben propiedades antifúngicas:

- Candida albicans: Se ha descubierto que los compuestos derivados del furano inhiben el crecimiento de este hongo común tipo levadura .

Aplicaciones de la Química Verde

Los compuestos furánicos contribuyen al desarrollo sostenible:

- Amigable con el Medio Ambiente: El furano sirve como un material ecológico y verde utilizado en productos farmacéuticos, resinas, agroquímicos y lacas .

Otros Beneficios Terapéuticos

Los derivados del furano ofrecen una amplia gama de ventajas terapéuticas:

En resumen, la “N-(oxan-3-il)furan-2-carboxamida” es prometedora en aplicaciones antibacterianas y antifúngicas, contribuye a la química verde y ofrece diversos beneficios terapéuticos. Los investigadores continúan explorando su potencial en varios campos. 🌟

Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)-1H-pyrazole-4-carboxamides and Their Antifungal Activity. Molecules, 27(14), 4612. DOI: 10.3390/molecules27144612 IntechOpen. (2021). Furan Derivatives - Recent Advances and Applications. DOI: 10.5772/intechopen.10861

Direcciones Futuras

The future directions for “N-(oxan-3-yl)furan-2-carboxamide” and similar compounds could involve further investigation of their potential pharmacological and medical applications. For instance, a compound with a similar scaffold showed potent anticancer activity, suggesting that it merits further study .

Mecanismo De Acción

Target of Action

N-(oxan-3-yl)furan-2-carboxamide is a furan derivative . Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . Specifically, N-(oxan-3-yl)furan-2-carboxamide derivatives have been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Mode of Action

The mode of action of N-(oxan-3-yl)furan-2-carboxamide involves its interaction with its primary target, the EGFR . The compound’s interaction with EGFR leads to changes in the receptor’s activity, which can result in the inhibition of cancer cell proliferation .

Biochemical Pathways

The biochemical pathways affected by N-(oxan-3-yl)furan-2-carboxamide are primarily those related to EGFR signaling . EGFR is a key player in many cellular processes, including cell proliferation and survival . By inhibiting EGFR, N-(oxan-3-yl)furan-2-carboxamide can disrupt these processes, leading to the inhibition of cancer cell growth .

Result of Action

The molecular and cellular effects of N-(oxan-3-yl)furan-2-carboxamide’s action primarily involve the inhibition of EGFR signaling . This can lead to a decrease in cancer cell proliferation and survival .

Action Environment

The action, efficacy, and stability of N-(oxan-3-yl)furan-2-carboxamide can be influenced by various environmental factors. For example, the compound’s photodegradation in sunlit surface waters can be influenced by the presence of singlet oxygen and triplet chromophoric dissolved organic matter

Propiedades

IUPAC Name |

N-(oxan-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(9-4-2-6-14-9)11-8-3-1-5-13-7-8/h2,4,6,8H,1,3,5,7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKWPHHIEUTQGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride](/img/structure/B2584166.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2584169.png)

![2-(4-Chlorobenzyl)-4-methyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2584174.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2584177.png)

![3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2584180.png)

![2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2584181.png)

![2-Chloro-N-(3-ethyl-1-bicyclo[3.3.1]nonanyl)propanamide](/img/structure/B2584182.png)

![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]thiophene-2-carboxamide](/img/structure/B2584188.png)